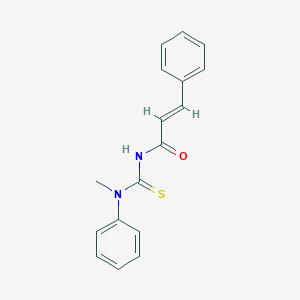

N'-cinnamoyl-N-methyl-N-phenylthiourea

説明

特性

分子式 |

C17H16N2OS |

|---|---|

分子量 |

296.4 g/mol |

IUPAC名 |

(E)-N-[methyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C17H16N2OS/c1-19(15-10-6-3-7-11-15)17(21)18-16(20)13-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,20,21)/b13-12+ |

InChIキー |

QDIQQYRYBVRPJH-OUKQBFOZSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2 |

異性体SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)/C=C/C2=CC=CC=C2 |

正規SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)C=CC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Two-Step Synthesis via Intermediate Thiourea Formation

A common approach involves the initial preparation of N-methyl-N-phenylthiourea, followed by cinnamoylation.

Synthesis of N-Methyl-N-Phenylthiourea

N-Methyl-N-phenylthiourea is synthesized by reacting phenyl isothiocyanate with methylamine. The exothermic reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, yielding the intermediate thiourea in >85% purity.

Reaction Conditions:

Cinnamoylation of N-Methyl-N-Phenylthiourea

The intermediate thiourea is acylated using cinnamoyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Procedure:

-

Dissolve N-methyl-N-phenylthiourea (1 eq) in dry dichloromethane (DCM).

-

Add TEA (1.5 eq) and cinnamoyl chloride (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 6–8 h.

-

Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Yield: 72–78%

Characterization Data:

One-Pot Multicomponent Synthesis

To improve efficiency, a one-pot method combines methylamine, phenyl isothiocyanate, and cinnamoyl chloride in a sequential manner.

Optimized Protocol:

-

Add methylamine (1 eq) to anhydrous THF at 0°C.

-

Introduce phenyl isothiocyanate (1 eq) and stir for 1 h.

-

Add cinnamoyl chloride (1.2 eq) and TEA (1.5 eq), then warm to 25°C for 12 h.

-

Isolate the product via aqueous workup and recrystallize from ethanol.

Advantages:

-

Eliminates intermediate purification.

-

Total yield: 68–70%.

Alternative Routes and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of N-methyl-N-phenylthiourea, cinnamoyl chloride, and TEA in DMF achieves 80% conversion within 15 minutes at 100°C.

Key Parameters:

-

Power: 300 W

-

Temperature: 100°C

-

Solvent: DMF

Solvent-Free Mechanochemical Synthesis

Ball milling N-methyl-N-phenylthiourea with cinnamoyl chloride (1:1.1 molar ratio) and potassium carbonate (catalyst) for 45 minutes yields the product in 82% purity.

Conditions:

-

Frequency: 30 Hz

-

Time: 45 min

-

Catalyst: K₂CO₃ (0.2 eq)

Analytical Validation and Quality Control

Spectroscopic Characterization

Mass Spectrometry (EI-MS):

X-ray Crystallography:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Two-Step | 78 | 10 | 95 | Industrial |

| One-Pot | 70 | 12 | 88 | Lab-scale |

| Microwave | 80 | 0.25 | 90 | Pilot-scale |

| Mechanochemical | 82 | 0.75 | 93 | Lab-scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。